7-Octenyltrichlorosilane
Overview
Description
7-Octenyltrichlorosilane is a derivative of trichlorosilane . It forms a self-assembled monolayer (SAM) on a variety of substrates . It can be utilized in adhesion promotion and in the modification of surface characteristics .
Synthesis Analysis
Surface modification of multiwalled carbon nanotubes (MWNTs) has been carried out by silanization with 7-octenyltrichlorosilane . The modification and dispersion of the carbon nanotubes in composites were characterized by X-ray photoelectron spectroscopy (XPS), transmission electron spectroscopy (TEM), and high-resolution transmission electron spectroscopy (HRTEM) .Molecular Structure Analysis
The molecular formula of 7-Octenyltrichlorosilane is C8H15Cl3Si . The molecular weight is 245.65 g/mol . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 7-Octenyltrichlorosilane molecule .Chemical Reactions Analysis
The reaction of gas phase OH radicals with 7-Octenyltrichlorosilane has been studied . The terminal-vinyl group of 7-Octenyltrichlorosilane molecules plays an essential role for both the dispersion of the functionalized MWNTs in the composite and its mechanical properties .Physical And Chemical Properties Analysis
7-Octenyltrichlorosilane has a boiling point of 223-224 °C , a density of 1.07 g/mL , and a refractive index of 1.4578 at 20 °C .Scientific Research Applications
- 7-Octenyltrichlorosilane (7OTCS) is a derivative of trichlorosilane that forms a self-assembled monolayer (SAM) on various substrates . SAMs play a crucial role in surface modification, enhancing adhesion, and altering surface characteristics. Researchers use 7OTCS to create functionalized surfaces with tailored properties.
- In materials science, 7OTCS has been employed to functionalize multiwalled carbon nanotubes (MWNTs) . By silanizing MWNTs with 7OTCS, researchers enhance their compatibility with silicone matrices. These functionalized MWNTs exhibit improved dispersion in composites and enhanced mechanical properties. Even at low loadings (as low as 0.2 wt%), the Young’s modulus increases by up to 50%.
- 7-Octenyltrichlorosilane serves as a versatile building block for synthesizing various functionalized organosilicon compounds . Researchers can modify its terminal-vinyl group to create tailored derivatives for specific applications.
Surface Modification and Self-Assembled Monolayers (SAMs)
Carbon Nanotube Functionalization
Building Block for Organosilicon Compounds
Safety and Hazards
Mechanism of Action
Target of Action
7-Octenyltrichlorosilane (OTTS) primarily targets a variety of substrates, forming a self-assembled monolayer (SAM) on them . This compound is often used in adhesion promotion and surface modification .
Mode of Action
The mode of action of OTTS involves the formation of a SAM on substrates. This is achieved through a process known as silanization, where OTTS interacts with the substrate, leading to changes in its surface characteristics . The terminal-vinyl group of OTTS plays an essential role in the dispersion of the functionalized multiwalled carbon nanotubes (f-MWNTs) in the composite and its mechanical properties .
Result of Action
The result of OTTS action is the formation of a SAM on various substrates, leading to changes in their surface characteristics. This can enhance the adhesion properties of the substrate and modify its surface characteristics . In the case of f-MWNTs, the Young’s modulus was shown to increase up to 50% at loading as low as 0.2 wt% .
Action Environment
Environmental factors can influence the action, efficacy, and stability of OTTS. For instance, the compound should be handled in well-ventilated areas due to its high volatility . It should also be kept away from strong oxidizing agents, acids, and bases to prevent dangerous reactions . Proper chemical handling and storage procedures should be followed when dealing with OTTS .
properties
IUPAC Name |
trichloro(oct-7-enyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFISPHKHJHQREG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068717 | |
Record name | Trichloro-7-octenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Octenyltrichlorosilane | |
CAS RN |
52217-52-4 | |
Record name | 7-Octenyltrichlorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52217-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, trichloro-7-octen-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trichloro-7-octen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trichloro-7-octenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloro-7-octenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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